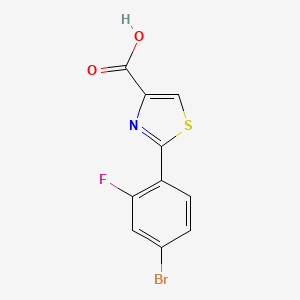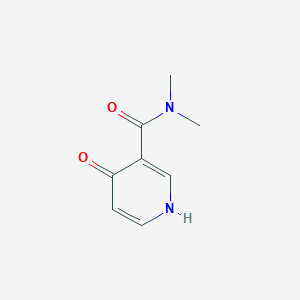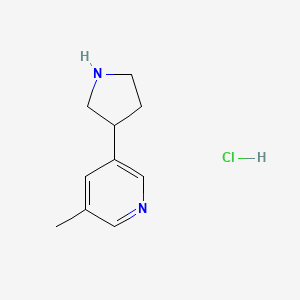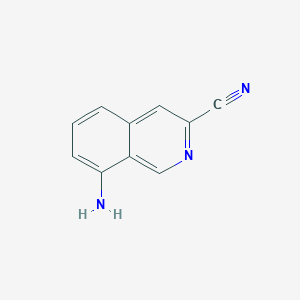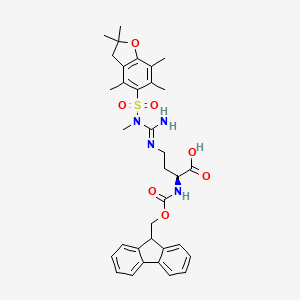
4-Chloro-6-(3-chloropropoxy)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3-chloropropoxy)quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) under an inert atmosphere . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the chloro group of 4-chloroquinazoline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-Chloro-6-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives with varying biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and reduced quinazoline derivatives, each with distinct biological activities and potential therapeutic applications .
科学的研究の応用
Biology: It is used in biological studies to investigate the mechanisms of action of quinazoline derivatives and their effects on biological systems.
Medicine: The compound has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It is also being explored for its anti-inflammatory and anti-bacterial properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new therapeutic agents and as a building block for the synthesis of complex molecules.
作用機序
The mechanism of action of 4-Chloro-6-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-Chloro-6-(3-chloropropoxy)quinazoline can be compared with other similar quinazoline derivatives:
Gefitinib: A well-known quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Lapatinib
- Afatinib
- Dacomitinib
Each of these compounds has unique properties and therapeutic applications, highlighting the versatility and importance of quinazoline derivatives in medicinal chemistry .
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
4-chloro-6-(3-chloropropoxy)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-10-9(6-8)11(13)15-7-14-10/h2-3,6-7H,1,4-5H2 |
InChIキー |
CLXGDOCVTUSLKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OCCCCl)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


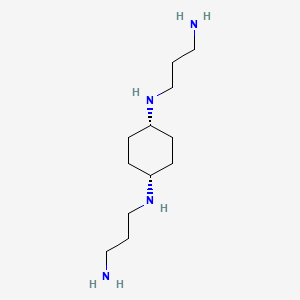

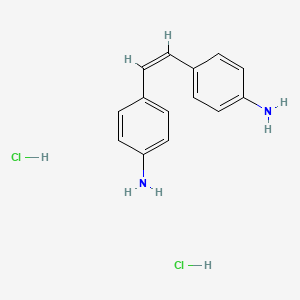
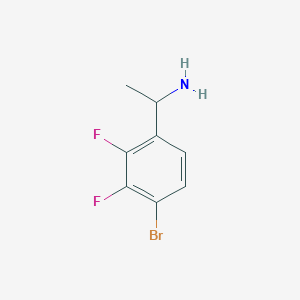
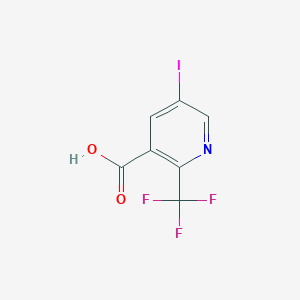
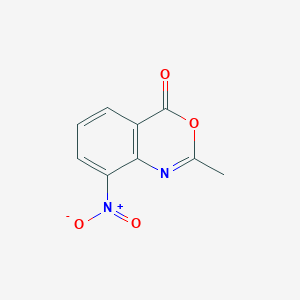
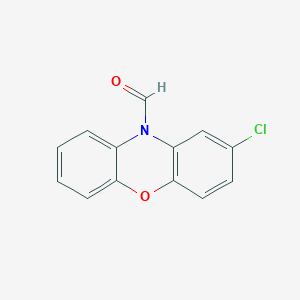
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
